molecular formula C13H17ClN2O2 B11849851 tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate

tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B11849851
M. Wt: 268.74 g/mol
InChI Key: SEOBHYALKFPTCF-UHFFFAOYSA-N
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Description

tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    tert-Butyl Ester Formation: The carboxylic acid group can be esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline N-oxides.

    Reduction: Reduction can lead to the formation of dihydroquinoxalines.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-chloroquinoxaline-2-carboxylate
  • tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate
  • tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Uniqueness

The unique structural features of tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate, such as the position of the chlorine atom and the tert-butyl ester group, may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

tert-butyl 5-chloro-3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-8-7-15-11-9(14)5-4-6-10(11)16/h4-6,15H,7-8H2,1-3H3

InChI Key

SEOBHYALKFPTCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=CC=C2Cl

Origin of Product

United States

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